molecular formula C12H14OS B12608754 (Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone CAS No. 917906-11-7

(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone

Cat. No.: B12608754
CAS No.: 917906-11-7
M. Wt: 206.31 g/mol
InChI Key: KUHTZYDNEGASQY-UHFFFAOYSA-N
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Description

(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone is a chemical compound that combines a bicyclic structure with a thiophene ring. The bicyclo[2.2.1]heptane moiety is a common scaffold in organic chemistry, known for its rigidity and stability, while the thiophene ring is a sulfur-containing heterocycle that is often found in biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Its potential biological activity makes it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets. The thiophene ring can participate in various interactions, including π-π stacking and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic scaffold but may have different substituents.

    Thiophene derivatives: Compounds with a thiophene ring but different additional structures.

Uniqueness

(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone is unique due to its combination of a rigid bicyclic structure and a biologically active thiophene ring. This dual functionality makes it a versatile compound in various fields of research and application .

Properties

CAS No.

917906-11-7

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl(thiophen-2-yl)methanone

InChI

InChI=1S/C12H14OS/c13-12(11-2-1-5-14-11)10-7-8-3-4-9(10)6-8/h1-2,5,8-10H,3-4,6-7H2

InChI Key

KUHTZYDNEGASQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(=O)C3=CC=CS3

Origin of Product

United States

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